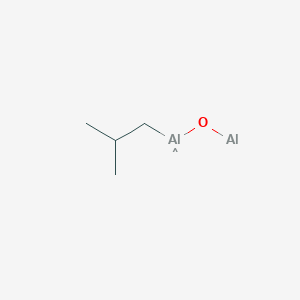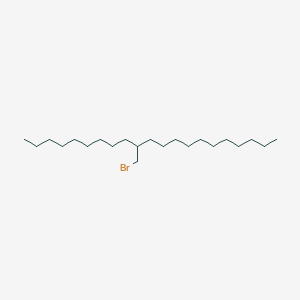
Isobutylaluminoxane
Übersicht
Beschreibung
Isobutylaluminoxane (IBAO) is an aluminoxane used as a co-catalyst in the Ziegler-Natta polymerization of olefins . It is a co-catalyst product soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons . Its CAS number is 220326-29-4 .
Synthesis Analysis
A flow strategy, aided by 3D printing, has been presented to synthesize isobutyl-modified methylaluminoxane (iBu-MMAO) with high yield and superior co-catalytic activity for olefin polymerization . The flow platform encompasses on-demand designed module handling in series: (i) isobutylaluminoxane (IBAO) synthesis, (ii) reaction of IBAO and trimethylaluminum (TMA), and (iii) iBu-MMAO synthesis .Chemical Reactions Analysis
Isobutylaluminoxane is used as a co-catalyst in the Ziegler-Natta polymerization of olefins . It’s also involved in the synthesis of isobutyl-modified methylaluminoxane (iBu-MMAO) where it reacts with trimethylaluminum (TMA) .Physical And Chemical Properties Analysis
Isobutylaluminoxane is a liquid and is soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons .Wissenschaftliche Forschungsanwendungen
Continuous Synthesis and Polymerization Catalysis Isobutylaluminoxane (IBAO) has been effectively used in olefin polymerization as a co-catalyst. A study by Feng et al. (2021) presented a 3D-printed continuous flow platform for the controllable synthesis of IBAO via the hydrolytic reaction of triisobutylaluminum (TIBA). This platform included modules for mixing and reaction, in-line separation, and in situ UV-vis characterization. It demonstrated a high yield of IBAO and superior co-catalytic activity, indicating its efficiency in ethylene oligomerization experiments using an iron-based catalyst system (Feng et al., 2021).
Characterization Techniques Henderson et al. (2013) explored the mass spectrometric analysis of isobutylaluminoxanes, which are known for their high reactivity and thermal instability. Their study achieved a controlled hydrolysis of isobutylaluminoxane solutions, providing insights into its structural characterization and forming the basis for further analytical developments in this area (Henderson et al., 2013).
Polymerization Activation A study by Novokshonova et al. (2006) discussed the use of heterogenized isobutylaluminoxane as effective activators for metallocenes in polymerization. The study focused on the thermal destruction of isobutylaluminoxane molecules and their interaction with metallocenes, revealing important aspects of propylene polymerization and the role of isobutylaluminoxane in this process (Novokshonova et al., 2006).
Polymer Synthesis and Morphology Jaimes et al. (1998) researched the synthesis of poly(8-hydroxybutyrate) using isobutylaluminoxane. Their work provided insights into the polymer's structure and morphology, highlighting the role of isobutylaluminoxane in the synthesis of polymers with specific characteristics (Jaimes et al., 1998).
Eigenschaften
InChI |
InChI=1S/C4H9.2Al.O/c1-4(2)3;;;/h4H,1H2,2-3H3;;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFQIFDACWBNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Al]O[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Al2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutylaluminoxane | |
CAS RN |
220326-29-4 | |
| Record name | Aluminoxanes, iso-Bu, branched, cyclic and linear | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminoxanes, iso-Bu, branched, cyclic and linear | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[(6-chloro-3-methyl-pyridine-2-carbonyl)amino]-3,5-dimethyl-benzoate](/img/structure/B1516357.png)
![4,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B1516360.png)
![tert-Butyl 6a-isothiazol-5-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole-5-carboxylate](/img/structure/B1516367.png)




![(5-Cyano-8-cyclopropyl-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl) trifluoromethanesulfonate](/img/structure/B1516397.png)




